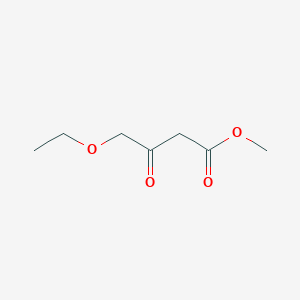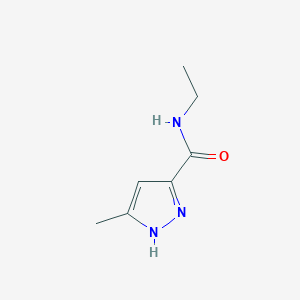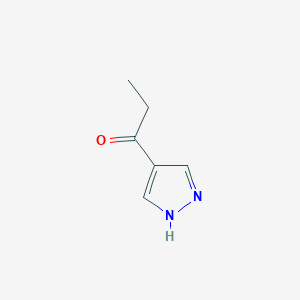
Methyl 4-ethoxy-3-oxobutanoate
Descripción general
Descripción
Methyl 4-ethoxy-3-oxobutanoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as ethyl and methyl esters of substituted 3-oxobutanoates. These compounds are of interest due to their roles in biological processes, their potential as intermediates in organic synthesis, and their physical and chemical properties .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, such as the Knoevenagel condensation, which is used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate . Other methods include the use of diazo compounds, as in the synthesis of diverse trifluoromethyl heterocycles from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate . Additionally, the transformation of other intermediates, such as 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone into methyl 2-benzoylamino-3-oxobutanoate, showcases the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structures of related 3-oxobutanoates have been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction . These studies reveal details about the bonding and configuration of the molecules, such as the Z conformation about the C=C double bond observed in some of the synthesized compounds .
Chemical Reactions Analysis
The reactivity of these compounds is highlighted by their ability to undergo further chemical transformations. For instance, ethyl 4-halo-3-oxobutanoates react with diethyl malonate and methyl cyanoacetate to yield various substituted products . Moreover, the conversion of 4-methylthio-2-oxobutanoate to methional, which is a mediator of apoptosis, demonstrates the biological significance of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For example, the first hyperpolarizability and molecular electrostatic potential of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been studied, providing insight into the molecule's stability and charge transfer characteristics . The antimicrobial and antioxidant activities of some synthesized 3-oxobutanoates also reflect their chemical properties and potential applications .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Methyl 4-ethoxy-3-oxobutanoate has been utilized in the synthesis of various compounds. For example, it was used to synthesize (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate, where the compound's structure was analyzed using spectroscopic techniques (Zhang et al., 2008).
Antioxidant Properties
- Derivatives of Methyl 4-ethoxy-3-oxobutanoate have been investigated for their antioxidant properties. One such derivative showed significant scavenger activity at high concentrations, indicating its potential use in antioxidant applications (Stanchev et al., 2009).
Biosynthetic Applications
- In the biosynthesis of ethylene from methionine, a derivative of Methyl 4-ethoxy-3-oxobutanoate, 4-methylthio-2-oxobutanoate, has been identified as a putative intermediate in bacteria and fungi cultures. This highlights its role in microbial metabolism and biosynthesis (Billington et al., 1979).
Intermediate in Chemical Synthesis
- The compound serves as an intermediate in the synthesis of other chemicals. For example, it has been used in synthesizing various benzazolylamino derivatives, demonstrating its utility in creating structurally diverse molecules (Milata et al., 1992).
Role in Protein Studies
- Methyl 4-ethoxy-3-oxobutanoate derivatives have been used in protein studies, such as in synthesizing isotopic labels for NMR studies of high molecular weight proteins. This indicates its application in advanced protein characterization (Ayala et al., 2012).
Plant Growth Regulation
- Certain derivatives of Methyl 4-ethoxy-3-oxobutanoate have shown growth-regulating activity on soybean plants, suggesting its potential in agricultural applications (Stanchev et al., 2010).
Propiedades
IUPAC Name |
methyl 4-ethoxy-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-11-5-6(8)4-7(9)10-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEADHKTXGGOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70710447 | |
| Record name | Methyl 4-ethoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethoxy-3-oxobutanoate | |
CAS RN |
415678-65-8 | |
| Record name | Methyl 4-ethoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)







